

# Application Note: Formulation & Characterization of Bis(triisopropyltin) oxide

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## Compound of Interest

Compound Name: Bis(triisopropyltin) oxide

CAS No.: 1067-29-4

Cat. No.: B089863

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[1][2]

## Executive Summary & Regulatory Foreword

**Bis(triisopropyltin) oxide** (often abbreviated as TBTO-Pr or  $\text{Pr}_3\text{SnOSnPr}_3$ ) is a potent organostannic compound historically utilized as a microbistat in industrial cooling systems, pulp/paper processing, and as a chemical intermediate.[1] While structurally homologous to the more common Bis(tributyltin) oxide (TBTO-Bu), the propyl variant exhibits distinct physicochemical properties, including higher vapor pressure and water solubility, which necessitate specific formulation strategies.[1]

### Critical Regulatory Warning

Status: Highly Restricted / Marine Pollutant / Endocrine Disruptor Unlike historical applications, modern use of tri-substituted organotin is strictly regulated under frameworks such as EU REACH (Annex XVII), the Rotterdam Convention, and the IMO AFS Convention.

- Commercial Use: Restricted to specific industrial closed-loop systems or as a synthesis intermediate (e.g., for specialized catalysts).[1][2]

- Research Use: Investigated in oncology for antiproliferative properties against drug-resistant tumor lines.[1][2]

This guide assumes the user is operating within a permitted legal framework (e.g., controlled research or authorized industrial preservation).

## Physicochemical Profile & Pre-Formulation

Before formulation, the raw material must be characterized to ensure stability.[1][2] TBTO-Pr is air-sensitive and reacts with atmospheric

to form carbonates, which precipitate and reduce efficacy.[1]

Property	Value	Implication for Formulation
Appearance	Colorless to pale yellow liquid	Visual QC: Turbidity indicates degradation (carbonate formation).[1][2]
Boiling Point	154.5°C @ 3.5 mmHg	High thermal stability, but vacuum required for distillation.[1][2]
Solubility (Water)	Low (~10–50 ppm), pH dependent	Requires emulsification for aqueous applications.[1]
Solubility (Organic)	Miscible with Xylene, Toluene, DMSO	Compatible with standard aromatic solvents.[1]
Reactivity	Reacts with acids, , oxidizers	Must be handled under inert gas (Nitrogen/Argon).

## Formulation Protocols

### Protocol A: Industrial Microbiostat Concentrate (45% w/w)

Target Application: Pulp & Paper Mill Systems / Industrial Cooling Water (Closed Loop)[1]

This protocol creates a stable, organic-soluble concentrate designed to be metered into industrial systems.[1][2] The use of xylene ensures varying temperature stability, while the stabilizer prevents carbonate formation.

Reagents:

- **Bis(triisopropyltin) oxide** (Active Ingredient), >95% purity.[1]
- Solvent: Xylene (Industrial Grade) or Heavy Aromatic Naphtha.[1][2]
- Stabilizer: Triisopropylamine (1-2%) or dry Nitrogen headspace.[1][2]

Workflow:

- Inerting: Purge the mixing vessel with dry nitrogen for 15 minutes.
- Solvent Charge: Add 53 parts (by weight) of Xylene to the vessel.
- Active Addition: Slowly add 45 parts **Bis(triisopropyltin) oxide** under low-shear agitation (50-100 RPM).
- Stabilization: Add 2 parts Triisopropylamine (acts as an acid scavenger and buffer).[2]
- Filtration: Pass through a 0.45 µm PTFE filter to remove any pre-existing tin carbonates.[1][2]
- Packaging: Fill into fluorinated HDPE or steel drums under nitrogen blanket.

## Protocol B: Emulsifiable Concentrate (EC) for Aqueous Dispersion

Target Application: Agricultural Research / Bio-assay Screening[1]

For applications requiring dispersion in water (e.g., efficacy testing against aquatic microorganisms), an EC formulation is required.[1]

#### Reagents:

- **Bis(tripropyltin) oxide**: 20% w/w[1][3]
- Solvent (Xylene or Methyl Oleate): 70% w/w[1]
- Emulsifier Blend: 10% w/w
  - Calcium dodecylbenzenesulfonate (Anionic)[1]
  - Tristyrylphenol ethoxylate (Non-ionic, HLB ~12)[1]

#### Step-by-Step Procedure:

- **Surfactant Blending**: In a separate beaker, mix the anionic and non-ionic surfactants in a 4:6 ratio. Warm to 40°C to ensure homogeneity.
- **Dissolution**: Dissolve the **Bis(tripropyltin) oxide** in the solvent carrier.
- **Emulsification**: Add the surfactant blend to the organotin solution.[2] Stir at 200 RPM for 30 minutes.
- **Stability Test**: Take 5 mL of concentrate and add to 95 mL standard hard water (342 ppm hardness). Invert 30 times.
  - **Pass Criteria**: A stable, milky-white emulsion forms with no oil separation ("creaming") after 2 hours.[1]

## Bioactive Research Applications (Drug Development)

Organotins are currently being screened for antitumor activity, particularly against cisplatin-resistant cell lines.[1] The mechanism often involves mitochondrial membrane depolarization and inhibition of oxidative phosphorylation.

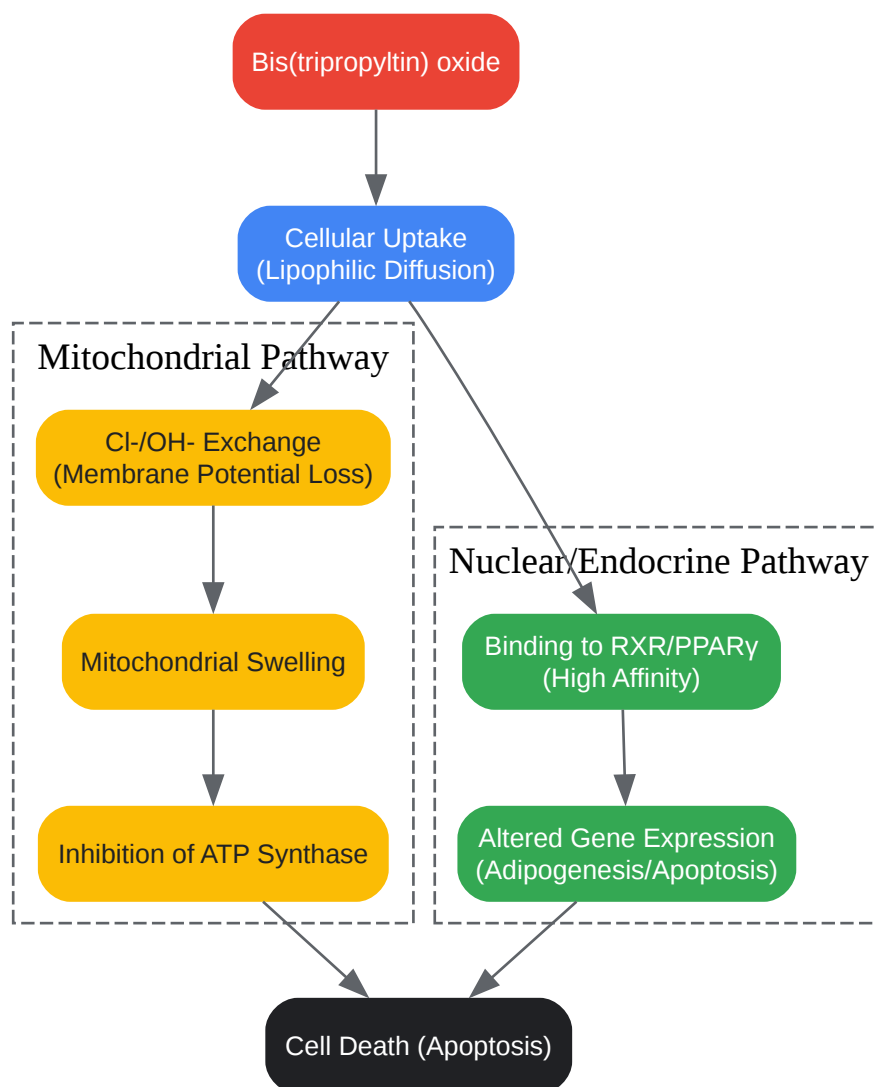
### Protocol C: Preparation of Screening Stock (DMSO)

Objective: Prepare a 10 mM stock solution for in vitro cytotoxicity assays (MTT/Alamar Blue).

- Calculation: MW of **Bis(triisopropyltin) oxide** = 511.9 g/mol .[1][2]
  - To make 10 mL of 10 mM solution, require:  
  
(51.2 mg).[1]
- Solubilization: Weigh 51.2 mg of TBTO-Pr into a glass vial.
- Dilution: Add 10 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).
- Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.
  - Note: Avoid plastic consumables (polystyrene) as organotin can leach plasticizers or adsorb to the walls. Use glass or polypropylene.[1]

## Mechanism of Action Visualization

The following diagram illustrates the dual pathway of organotin toxicity utilized in antiproliferative research:



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Caption: Dual mechanistic pathway of **Bis(tripropyltin) oxide** inducing apoptosis via mitochondrial disruption and nuclear receptor modulation.[1][2]

## Analytical Quality Control (GC-MS)[1][2][4]

Quantification of **Bis(tripropyltin) oxide** requires derivatization or direct injection under controlled conditions to prevent thermal degradation in the injector port.

Method: Gas Chromatography - Mass Spectrometry (GC-MS) Reference: Adapted from J. Pharm.[1][2][4] Biomed. Anal. 1999 (See Ref 3).[1]

Parameter	Setting
Column	DB-5MS or Equivalent (30m x 0.25mm, 0.25µm film)
Carrier Gas	Helium @ 1.0 mL/min
Injection	Splitless, 250°C. Note: Ensure liner is clean to prevent adsorption.[1][2]
Oven Program	80°C (1 min) → 15°C/min → 280°C (5 min)
Detection	MS (SIM Mode). Monitor Tin isotope clusters: m/z 165, 185.[1][2]
Derivatization (Optional)	If thermal degradation is observed, derivatize with Sodium Tetraethylborate ( ) to form Tripropyl-ethyl-tin (stable volatile).[1]

## References

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